molecular formula C22H22N4O2S B2651235 N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 898452-26-1

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2651235
CAS No.: 898452-26-1
M. Wt: 406.5
InChI Key: KKQCAYPITYTQGC-UHFFFAOYSA-N
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Description

N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

1. Neuropeptide Y Y2 Receptor Antagonist

  • The compound JNJ-5207787, which has a similar structure to the specified compound, has been characterized as a neuropeptide Y Y2 receptor (Y2) antagonist. This compound shows promise in establishing the potential role of central and peripheral Y2 receptors in vivo. Its selectivity and potency make it a valuable pharmacological tool (Bonaventure et al., 2004).

2. Antiallergic Agents

  • A series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which are structurally related to the specified compound, were synthesized as novel antiallergic compounds. These compounds showed potent activity in the ovalbumin-induced histamine release assay and exhibited significant inhibitory effects in various antiallergic activity evaluations (Menciu et al., 1999).

3. Antioxidant Properties

  • Novel indole-based heterocycles, sharing structural similarities with the specified compound, were designed and evaluated for their antioxidant activities. These compounds showed promising results as high-efficiency antioxidants, particularly against ROS (Aziz et al., 2021).

4. Copper-Catalyzed Coupling Reactions

  • The compound Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been used as an effective catalyst in Goldberg amidation. This catalyst system showed good compatibility with a variety of functionalized (hetero)aryl chlorides and primary amides, demonstrating its utility in chemical synthesis (De et al., 2017).

5. Room Temperature Cu-Catalyzed N-Arylation

  • N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been utilized as a promoter in the Cu-catalyzed N-arylation of oxazolidinones and amides. This process achieved excellent chemoselectivity and functional group tolerance, indicating its potential in diverse chemical applications (Bhunia et al., 2022).

Properties

IUPAC Name

N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c27-21(24-14-16-5-3-10-23-13-16)22(28)25-15-19(20-8-4-12-29-20)26-11-9-17-6-1-2-7-18(17)26/h1-8,10,12-13,19H,9,11,14-15H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQCAYPITYTQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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